molecular formula C19H17ClN2O B14610380 4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-66-9

4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14610380
CAS No.: 60627-66-9
M. Wt: 324.8 g/mol
InChI Key: FQFWILYUTXEKTR-UHFFFAOYSA-N
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Description

4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a pyrazole ring substituted with a chloropropenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the reaction of 1-methyl-3,5-diphenyl-1H-pyrazole with 2-chloroprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Clethodim: A herbicide with a similar chloropropenyl group.

    Tepraloxydim: Another herbicide with structural similarities.

    Poly[N-(2-chloroprop-2-en-1-yl)aniline]: A polymer with a related chloropropenyl group.

Uniqueness

4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

60627-66-9

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

4-(2-chloroprop-2-enoxy)-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C19H17ClN2O/c1-14(20)13-23-19-17(15-9-5-3-6-10-15)21-22(2)18(19)16-11-7-4-8-12-16/h3-12H,1,13H2,2H3

InChI Key

FQFWILYUTXEKTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC(=C)Cl)C3=CC=CC=C3

Origin of Product

United States

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